molecular formula C7H3BrF6N2 B13588895 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B13588895
M. Wt: 309.01 g/mol
InChI Key: AFEJZZZAOKJILW-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H3BrF6N2. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl groups significantly influence the electronic properties, solubility, and lipophilicity of the compound, making it a valuable entity in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method allows for the efficient formation of the desired product with good to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in amination and coupling reactions.

    Nucleophiles: For substitution reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

Major Products Formed

    Aminated Derivatives: Formed through amination reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its ability to interact with biological macromolecules, potentially leading to cytotoxic effects. The compound may also bind to DNA, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C7H3BrF6N2

Molecular Weight

309.01 g/mol

IUPAC Name

4-bromo-3,5-bis(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H3BrF6N2/c8-4-2(6(9,10)11)1-16-5(15)3(4)7(12,13)14/h1H,(H2,15,16)

InChI Key

AFEJZZZAOKJILW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

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